molecular formula C9H21NO B13619474 2-Methoxyoctan-1-amine

2-Methoxyoctan-1-amine

Cat. No.: B13619474
M. Wt: 159.27 g/mol
InChI Key: GCVMOUBNOFADEF-UHFFFAOYSA-N
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Description

2-Methoxyoctan-1-amine is an organic compound with the molecular formula C9H21NO It is a primary amine with a methoxy group attached to the second carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyoctan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxyoctan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyoctan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Methoxyoctan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyoctan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyhexan-1-amine
  • 2-Methoxyheptan-1-amine
  • 2-Methoxynonan-1-amine

Uniqueness

2-Methoxyoctan-1-amine is unique due to its specific chain length and the presence of both a methoxy group and an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxyoctan-1-amine

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8,10H2,1-2H3

InChI Key

GCVMOUBNOFADEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN)OC

Origin of Product

United States

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